3-Bromo-4-methoxybenzenesulfonyl chloride

Overview

Description

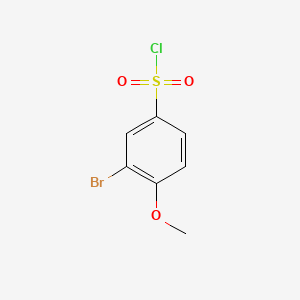

3-Bromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO3S and a molecular weight of 285.54 g/mol . It is a solid at room temperature, with a melting point of 83-88°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-methoxybenzenesulfonyl chloride can be synthesized from 2-bromoanisole through a series of reactions. The general synthetic route involves the sulfonation of 2-bromoanisole followed by chlorination . The reaction conditions typically involve the use of sulfur trioxide or chlorosulfonic acid for sulfonation, and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride.

Oxidation reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution reactions with amines.

Sulfonic acids: Formed through oxidation reactions.

Scientific Research Applications

Synthesis of Organic Compounds

3-Bromo-4-methoxybenzenesulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds, particularly sulfonamides. Its sulfonyl chloride group is highly reactive, facilitating nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamide derivatives .

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules for the study of biological processes. It can react with nucleophiles in proteins or nucleic acids, allowing researchers to investigate the effects of such modifications on biological activity and interactions .

Pharmaceutical Development

The compound plays a role in the development of pharmaceutical agents, particularly those containing sulfonamide functional groups. These compounds have been explored for their potential in treating various diseases due to their antibacterial properties and ability to modulate immune responses .

Industrial Applications

In industry, this compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it suitable for various chemical transformations required in these applications.

Structure-Activity Relationship (SAR)

Research has indicated that the presence and position of substituents on the aromatic ring significantly influence the biological activity of this compound. For instance:

- Methoxy Groups : The methoxy groups at specific positions are crucial for maintaining biological activity. Removal or repositioning can lead to a loss of function.

- Bromine Substitution : The introduction of bromine at the 3-position has been evaluated; while it may enhance certain properties, it could also result in inactivity under specific conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds related to this compound:

- Immune Modulation : Research indicates that this compound can activate pathways such as NF-κB and ISRE when stimulated with agents like lipopolysaccharides (LPS) and interferon-alpha (IFN-α), suggesting a role in enhancing innate immune responses .

- Antimicrobial Activity : Related compounds have shown antibacterial properties, indicating that derivatives might be explored for efficacy against drug-resistant strains .

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide derivatives, which can further interact with biological targets or undergo additional chemical transformations .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-methoxybenzenesulfonyl chloride

- 4-Bromo-2-methylbenzenesulfonyl chloride

- 4-Bromo-2,6-dichlorobenzenesulfonyl chloride

Uniqueness

3-Bromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in the synthesis of diverse organic molecules .

Biological Activity

3-Bromo-4-methoxybenzenesulfonyl chloride (CAS No. 23094-96-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆BrClO₃S

- Molecular Weight : 285.54 g/mol

- IUPAC Name : this compound

- Synonyms : 3-bromo-4-methoxy-benzenesulfonyl chloride, 3-bromo-4-methoxyphenylsulfonyl chloride

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied in various contexts, particularly in relation to its ability to modulate immune responses. Research indicates that modifications to the aryl substituents can significantly impact the compound's activity.

Key Findings:

- Substituent Effects : Studies have shown that the presence of methoxy groups at specific positions on the aromatic ring is crucial for maintaining biological activity. For instance, removing or repositioning these groups can lead to a complete loss of activity .

- Bromine Substitution : The introduction of bromine at the 3-position has been evaluated, with findings suggesting that while it can enhance certain properties, it may also lead to inactivity under specific conditions .

The mechanisms by which this compound exerts its effects are still being elucidated. However, it has been implicated in:

- Immune Modulation : The compound has been shown to activate pathways such as NF-κB and ISRE when stimulated with agents like LPS and IFN-α. This suggests a role in enhancing innate immune responses .

- Potential Antimicrobial Activity : Related compounds have demonstrated antibacterial properties, indicating that similar derivatives might be explored for their efficacy against drug-resistant strains .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-bromo-4-methoxybenzenesulfonyl chloride?

The synthesis of sulfonyl chlorides often involves chlorination of the corresponding thiol or sulfonic acid derivatives. For example, chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) is a common approach . For this compound, analogous methods may apply, with careful optimization of reaction time, stoichiometry, and purification steps (e.g., recrystallization or column chromatography).

Q. What standard analytical techniques are used to characterize this compound?

Characterization typically involves:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to confirm substituent positions and purity.

- Mass spectrometry (MS) to verify molecular weight (e.g., EI-MS or HRMS) .

- Infrared (IR) spectroscopy to identify functional groups like sulfonyl chloride (-SO₂Cl) and methoxy (-OCH₃) stretches.

- Melting point analysis to assess purity (e.g., sharp melting points indicate high purity) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are corrosive and reactive .

- Storage: Keep in a cool, dry place away from moisture and incompatible reagents (e.g., bases, alcohols) .

Advanced Research Questions

Q. How can researchers resolve spectral contradictions (e.g., ambiguous NMR peaks) for this compound?

Ambiguities in NMR data may arise from rotational isomerism or impurities. Strategies include:

- Variable-temperature NMR to study dynamic effects.

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals .

- Comparative analysis with structurally similar compounds (e.g., 4-bromo-3-fluorobenzyl bromide or 3-chloro-4-methylbenzenesulfonyl chloride) .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

Sulfonyl chlorides hydrolyze in aqueous media:

- Acidic conditions: Slow hydrolysis to sulfonic acids.

- Basic conditions: Rapid hydrolysis to sulfonate salts.

- Side reactions: Reactivity with alcohols (e.g., methanol) may yield sulfonate esters . Stability studies under varying pH and temperature are critical for reaction design .

Q. How does the bromine substituent influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The bromine atom at the 3-position acts as a meta-directing group, stabilizing intermediates via resonance. This directs nucleophiles (e.g., amines, thiols) to the para position relative to the methoxy group. Kinetic studies comparing reaction rates with analogs (e.g., 4-bromo-2-methoxy derivatives) can quantify electronic effects .

Q. What experimental strategies can address contradictory stability data reported in literature?

- Controlled stability assays: Monitor decomposition via HPLC or TLC under standardized conditions (humidity, temperature).

- Accelerated aging studies to predict long-term stability .

- Cross-validate results with independent techniques (e.g., thermogravimetric analysis paired with IR) .

Q. Methodological Considerations

Q. How to design a reaction scheme using this compound as a sulfonating agent?

- Substrate selection: Prioritize amines or alcohols with low steric hindrance.

- Solvent optimization: Use aprotic solvents (e.g., DCM, THF) to minimize hydrolysis.

- Stoichiometry: Employ a 1.2–1.5 molar excess of sulfonyl chloride to ensure complete conversion.

- Workup: Quench excess reagent with ice-cold water and extract products under inert atmospheres .

Q. What are the best practices for troubleshooting low yields in sulfonylation reactions?

- Purity check: Confirm the integrity of the sulfonyl chloride via melting point or NMR.

- Moisture control: Use molecular sieves or anhydrous solvents to prevent hydrolysis.

- Catalyst screening: Test Lewis acids (e.g., DMAP) to enhance reactivity .

Q. Data Interpretation and Contradictions

Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?

Solubility discrepancies may arise from crystallinity or impurities. Solutions include:

- Sonication or heating to disrupt crystalline lattices.

- Co-solvent systems (e.g., DMSO/water mixtures) to enhance dissolution.

- Purity assessment via elemental analysis .

Q. What computational tools can predict reactivity or stability of this compound?

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVLATJRJIBHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397546 | |

| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23094-96-4 | |

| Record name | 3-bromo-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.